cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one
Overview
Description
cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one is a complex organic compound with a unique structure that includes a benzylamino group and a tetrahydro-oxazolo-pyridinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolo-Pyridinone Core: This step involves the cyclization of an appropriate precursor to form the oxazolo-pyridinone ring system.
Introduction of the Benzylamino Group: The benzylamino group is introduced through a nucleophilic substitution reaction, where a benzylamine reacts with a suitable leaving group on the oxazolo-pyridinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Chemical Biology: The compound can be used to probe the function of specific proteins or enzymes in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolo-pyridinone derivatives and benzylamino-substituted compounds. Examples include:
- (8R,8AR)-8-(methylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
- (8R,8AR)-8-(ethylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one
Uniqueness
What sets cis-8-(benzylamino)hexahydro-oxazolo[3,4-a]pyridin-3-one apart is its specific substitution pattern and the resulting biological activity. The presence of the benzylamino group can significantly influence the compound’s interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(8R,8aR)-8-(benzylamino)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14-16-8-4-7-12(13(16)10-18-14)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13,15H,4,7-10H2/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMGZQLHAJPGBK-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)N2C1)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2COC(=O)N2C1)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132150 | |
Record name | 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-06-4 | |
Record name | 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aR)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Oxazolo[3,4-a]pyridin-3-one, hexahydro-8-[(phenylmethyl)amino]-, (8R,8aR)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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